molecular formula C10H9NO2 B1400761 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile CAS No. 952664-49-2

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile

Cat. No. B1400761
M. Wt: 175.18 g/mol
InChI Key: BKSLBBGDPLEUNH-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of 1-(3,4-bis-benzyloxy-phenyl)-cyclopropanecarbonitrile (10 g, 28 mmol) in MeOH (50 mL) was added Pd/C (0.5 g) under nitrogen atmosphere. The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature for 4 h. The catalyst was filtered off through a celite pad and the filtrate was evaporated under vacuum to give 1-(3,4-dihydroxy-phenyl)-cyclopropanecarbonitrile (4.5 g, 92%). 1H NMR (DMSO 400 MHz) δ 9.06 (br s, 2H), 6.67-6.71 (m, 2H), 6.54 (dd, J=2.4, 8.4 Hz, 1H), 1.60-1.57 (m, 2H), 1.30-1.27 (m, 2H).
Name
1-(3,4-bis-benzyloxy-phenyl)-cyclopropanecarbonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:23]2([C:26]#[N:27])[CH2:25][CH2:24]2)[CH:12]=[CH:13][C:14]=1[O:15]CC1C=CC=CC=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([C:23]2([C:26]#[N:27])[CH2:24][CH2:25]2)[CH:12]=[CH:13][C:14]=1[OH:15]

Inputs

Step One
Name
1-(3,4-bis-benzyloxy-phenyl)-cyclopropanecarbonitrile
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OCC1=CC=CC=C1)C1(CC1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C(C=CC1O)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.